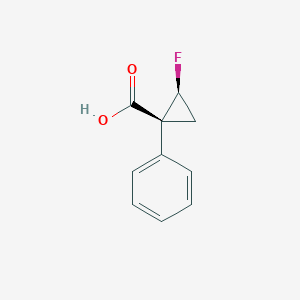

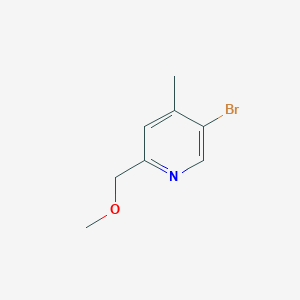

1-(Oxan-2-yl)-1H-pyrazol-4-ol

Overview

Description

1-(Oxan-2-yl)-1H-pyrazol-4-ol, also known as Oxypurinol, is a chemical compound that belongs to the family of pyrazoles. It is a metabolite of Allopurinol, which is a medication used to treat gout and kidney stones. Oxypurinol has been studied for its potential applications in various scientific research areas, including biochemistry, pharmacology, and toxicology.

Scientific Research Applications

Medicine

1-(Oxan-2-yl)-1H-pyrazol-4-ol: has potential applications in medicine due to its structural similarity to compounds that exhibit pharmacological activities. For instance, compounds with pyrazole rings are known for their anti-inflammatory and analgesic properties . The oxan-2-yl group could potentially be modified to enhance drug delivery across biological membranes.

Agriculture

In agriculture, 1-(Oxan-2-yl)-1H-pyrazol-4-ol could be explored for its role in plant growth regulation or as a precursor to pesticides. The pyrazole moiety is a common feature in several herbicides and insecticides .

Material Science

This compound may serve as a monomer or a cross-linking agent in polymer synthesis due to its reactive sites. The oxan-2-yl group, in particular, could offer interesting interactions with other polymer chains, potentially leading to new materials with unique properties .

Environmental Science

1-(Oxan-2-yl)-1H-pyrazol-4-ol: could be used in environmental science as a molecular marker to trace chemical processes or as a building block for environmentally friendly solvents and reagents .

Biochemistry

In biochemistry, the compound could be involved in enzyme inhibition studies due to the pyrazole ring’s ability to mimic the flat aromatic structures often found in amino acids like tryptophan . This could be valuable in understanding enzyme mechanisms and designing inhibitors.

Pharmacology

The compound’s structure suggests it could interact with various biological targets, potentially leading to the development of new drugs. Its similarity to bioactive molecules like mangiferin, which has diverse pharmacological properties, indicates a promising area for drug discovery .

Analytical Chemistry

Analytically, 1-(Oxan-2-yl)-1H-pyrazol-4-ol could be used as a standard or reference compound in chromatography and mass spectrometry to identify and quantify similar compounds in complex mixtures .

Chemical Engineering

In chemical engineering, this compound could be utilized in process optimization, particularly in the synthesis of fine chemicals where selective reactions are crucial. Its functional groups may allow for selective catalysis or as a ligand in metal-mediated reactions .

properties

IUPAC Name |

1-(oxan-2-yl)pyrazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c11-7-5-9-10(6-7)8-3-1-2-4-12-8/h5-6,8,11H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABKOWXIYQYXRMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C=C(C=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cis-2-fluoro-[1,1'-bi(cyclopropane)]-1-carboxylic acid](/img/structure/B1408973.png)

![trans-2-Fluoro-[1,1'-bi(cyclopropane)]-1-carboxylic acid](/img/structure/B1408974.png)

![(4S)-7-Bromo-2,3,4,5-tetrahydro-1,4-methanobenzo[b][1,4]diazepine](/img/structure/B1408980.png)

![N-Methyl-[2-(trifluoromethoxy)ethyl]amine hydrochloride](/img/structure/B1408984.png)